molecular formula C27H27N5O2S B2998638 N-(4-cyanophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1115338-56-1

N-(4-cyanophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2998638
M. Wt: 485.61
InChI Key: CFMXKGOKWHKNLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-cyanophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C27H27N5O2S and its molecular weight is 485.61. The purity is usually 95%.
BenchChem offers high-quality N-(4-cyanophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-cyanophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(4-cyanophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide involves the synthesis of the pyrrolo[3,2-d]pyrimidine core followed by the attachment of the cyanophenyl and thioacetamide groups.

Starting Materials
4-phenyl-2,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-7-one, 3-isopentyl-5-methyl-4-oxo-2-phenylthiazolidine, 4-cyanobenzenesulfonamide, ethyl bromoacetate, sodium hydride, potassium carbonate, acetic acid, ethanol, diethyl ether, wate

Reaction
Step 1: Synthesis of 4-phenyl-2,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-7-one, Starting material: Ethyl bromoacetate, sodium hydride, 4-phenylurea, Reaction: Ethyl bromoacetate is reacted with sodium hydride to form the ethyl ester. This is then reacted with 4-phenylurea to form the pyrrolo[3,2-d]pyrimidine core., Step 2: Synthesis of 3-isopentyl-5-methyl-4-oxo-2-phenylthiazolidine, Starting material: 3-isopentyl-5-methyl-2-mercaptobenzaldehyde, acetic acid, ethanol, Reaction: 3-isopentyl-5-methyl-2-mercaptobenzaldehyde is reacted with acetic acid and ethanol to form the thiazolidine ring., Step 3: Synthesis of N-(4-cyanophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide, Starting material: 4-cyanobenzenesulfonamide, potassium carbonate, diethyl ether, water, Reaction: 4-cyanobenzenesulfonamide is reacted with potassium carbonate and diethyl ether to form the cyanophenyl group. This is then attached to the pyrrolo[3,2-d]pyrimidine core through a thioether linkage with the thiazolidine ring. The resulting compound is then reacted with ethyl bromoacetate to form the thioacetamide group.

properties

IUPAC Name

N-(4-cyanophenyl)-2-[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O2S/c1-18(2)13-14-32-26(34)25-24(22(16-31(25)3)20-7-5-4-6-8-20)30-27(32)35-17-23(33)29-21-11-9-19(15-28)10-12-21/h4-12,16,18H,13-14,17H2,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMXKGOKWHKNLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-cyanophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

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